

Measuring AMPK Activity In Vitro Using a FAM-SAMS Fluorescence Polarization Assay

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Compound of Interest

Compound Name: FAM-SAMS

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for measuring the in vitro activity of AMP-activated protein kinase (AMPK) using a fluorescence polarization (FP) assay. The assay utilizes a 5-carboxyfluorescein (FAM) labeled SAMS peptide substrate (**FAM-SAMS**). This homogenous, non-radioactive method is suitable for high-throughput screening of potential AMPK modulators. The protocol covers the principles of the assay, reagent preparation, experimental procedure, data analysis, and includes representative quantitative data and troubleshooting guidelines.

Introduction

AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, making it a significant therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and cancer.[1][2] AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[1][3] Its activity is stimulated by an increase in the cellular AMP:ATP ratio, leading to the phosphorylation of downstream targets involved in catabolic pathways that generate ATP and the simultaneous inhibition of anabolic pathways that consume ATP.[3]

The in vitro measurement of AMPK activity is fundamental for the discovery and characterization of novel therapeutic agents that modulate its function. Traditional methods often rely on the use of radioisotopes, such as [γ - ^{32}P]ATP, which pose safety and disposal challenges. This application note describes a sensitive and robust fluorescence polarization (FP)-based assay using a FAM-labeled SAMS peptide, a well-characterized AMPK substrate.

The SAMS peptide sequence is derived from acetyl-CoA carboxylase (ACC), a key downstream target of AMPK. The sequence used in the **FAM-SAMS** peptide is typically HMRSAMSGHLVKRR, with the FAM fluorophore attached to the N-terminus.

Assay Principle

This protocol is based on a competitive fluorescence polarization immunoassay. The principle relies on the change in the rotational speed of a fluorescent molecule when it binds to a larger molecule.

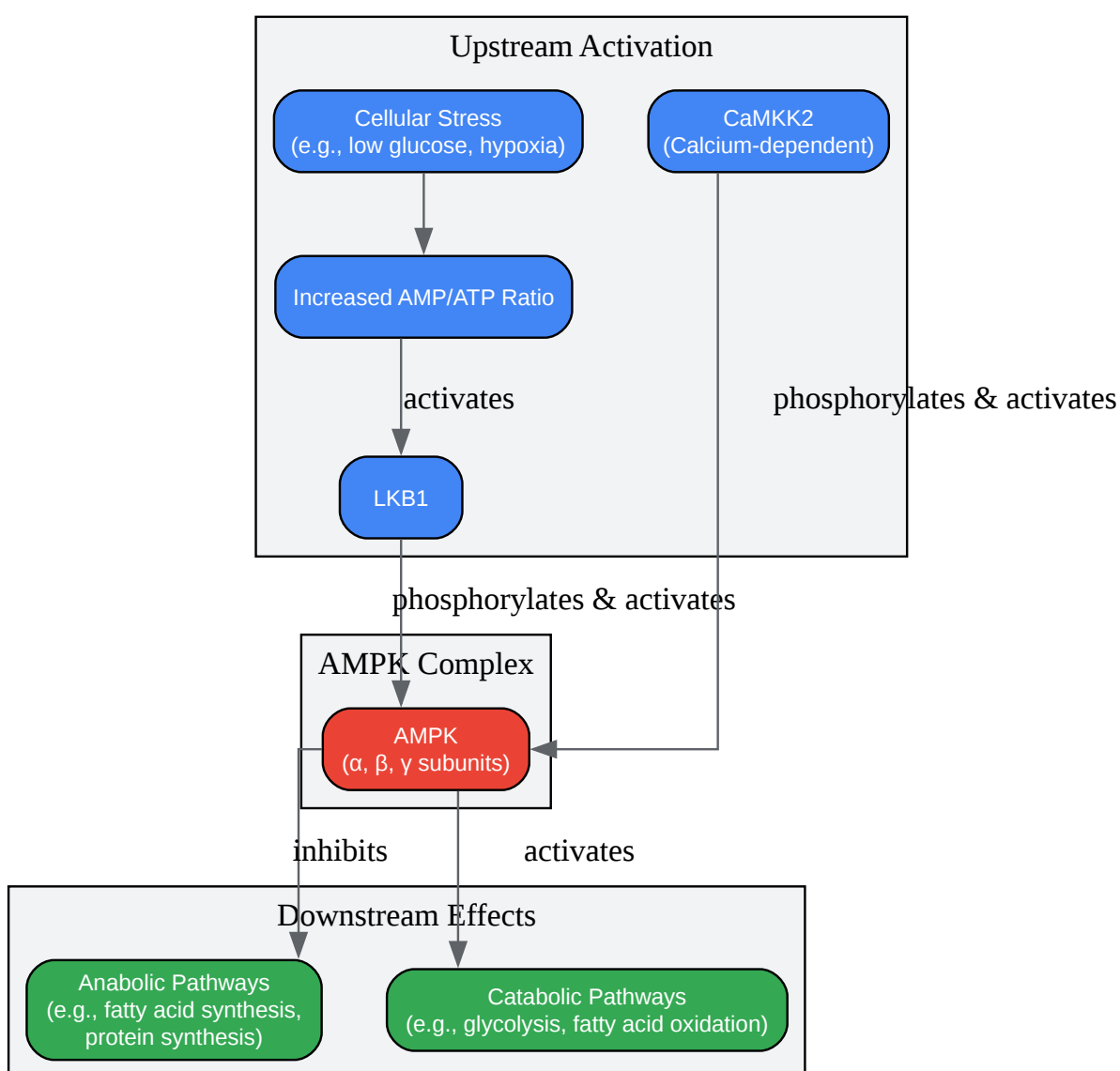
- **Kinase Reaction:** In the presence of ATP, active AMPK phosphorylates the unlabeled SAMS peptide.
- **Competition:** The reaction mixture is then introduced to a solution containing a fixed concentration of a FAM-labeled phosphoSAMS peptide (the tracer) and a specific antibody that recognizes the phosphorylated SAMS peptide.
- **Detection:** The phosphorylated SAMS peptide produced during the kinase reaction competes with the FAM-labeled phosphoSAMS tracer for binding to the antibody.
- **Signal Reading:**
 - **Low AMPK activity:** Little to no phosphorylated SAMS is produced. The FAM-phosphoSAMS tracer binds to the large antibody, resulting in a slow-tumbling complex and a high fluorescence polarization signal.
 - **High AMPK activity:** A significant amount of phosphorylated SAMS is generated. This competes with the FAM-phosphoSAMS tracer for antibody binding, leaving more of the small, fluorescent tracer free in solution. The fast-tumbling of the free tracer results in a low fluorescence polarization signal.

The decrease in fluorescence polarization is therefore proportional to the activity of AMPK.

Signaling Pathway and Experimental Workflow

AMPK Signaling Pathway

The following diagram illustrates the central role of AMPK in cellular energy sensing and the downstream pathways it regulates.

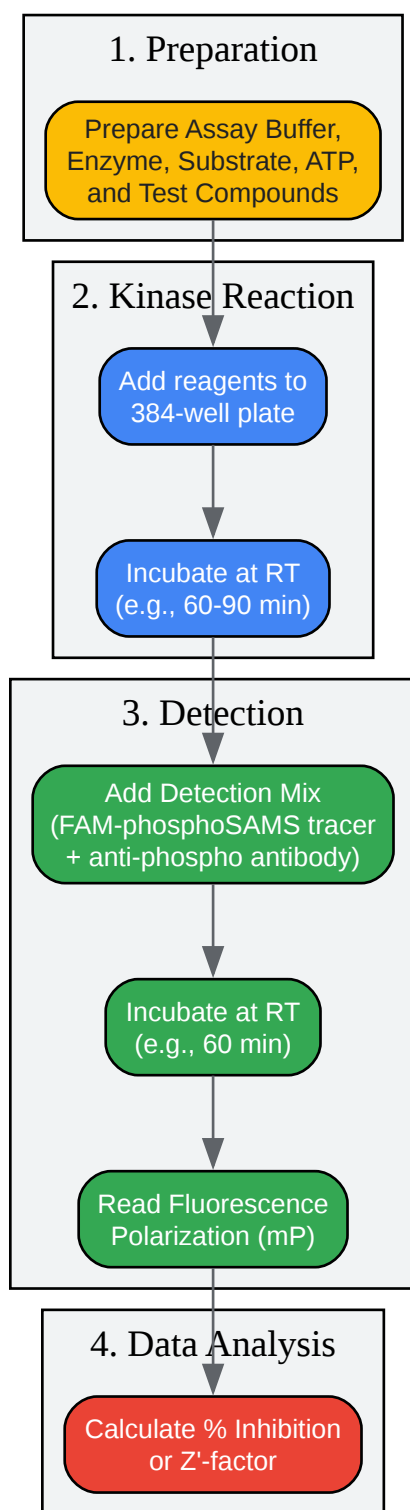


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Caption: Simplified AMPK signaling pathway.

Experimental Workflow

The diagram below outlines the major steps of the **FAM-SAMS** AMPK fluorescence polarization assay.



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Caption: Experimental workflow for the **FAM-SAMS** AMPK FP assay.

Materials and Reagents

Quantitative Summary of Reagents

Reagent	Stock Concentration	Working Concentration	Vendor Example
Active AMPK Enzyme (human, recombinant)	0.1 - 1 mg/mL	0.5 - 10 ng/ μ L	Sigma-Aldrich, Promega
FAM-SAMS Peptide	1 mg/mL	10 - 50 μ M	InnoPep, AddexBio
ATP	10 mM	10 - 100 μ M	Sigma-Aldrich
AMP	10 mM	100 - 300 μ M	Sigma-Aldrich
DTT	1 M	0.5 - 2 mM	Sigma-Aldrich
MgCl ₂	1 M	5 - 20 mM	Sigma-Aldrich
BSA	10 mg/mL	0.1 mg/mL	Sigma-Aldrich
Tris-HCl, pH 7.5	1 M	40 mM	Sigma-Aldrich
Anti-phospho-AMPK α (Thr172) antibody	Varies	Varies (requires optimization)	Cell Signaling, Merck Millipore
FAM-phosphoSAMS Peptide (Tracer)	Varies	Varies (requires optimization)	Custom synthesis
Compound C (AMPK inhibitor)	10 mM in DMSO	0.1 - 100 μ M	Selleck Chemicals
A-769662 (AMPK activator)	10 mM in DMSO	0.1 - 50 μ M	Selleck Chemicals
384-well black, low-volume, non-binding surface plates	N/A	N/A	Corning, Greiner

Experimental Protocols

Reagent Preparation

- 1X Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 0.5 mM DTT, and 200 μM AMP. Prepare fresh from stock solutions and keep on ice.
- AMPK Enzyme Working Solution: Dilute the active AMPK enzyme in 1X Assay Buffer to the desired concentration (e.g., 2X the final assay concentration). The optimal concentration should be determined empirically but a starting point of 1 μg/mL can be used.
- Substrate/ATP Mix: Prepare a 2X working solution of the **FAM-SAMS** peptide and ATP in 1X Assay Buffer. For example, for a final concentration of 20 μM SAMS and 25 μM ATP, the 2X mix would contain 40 μM SAMS and 50 μM ATP.
- Test Compounds: Prepare serial dilutions of test compounds (inhibitors or activators) in 1X Assay Buffer containing DMSO. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
- Detection Mix: Prepare a solution containing the FAM-phosphoSAMS tracer and the anti-phospho-SAMS antibody in 1X Assay Buffer. The optimal concentrations of both components need to be determined through a titration experiment to achieve a good assay window (a significant difference in mP values between bound and free tracer). A starting point for the tracer could be 1-10 nM.

Assay Procedure

The following procedure is for a 384-well plate format with a final reaction volume of 20 μL.

- Add Test Compounds: Add 5 μL of the test compound dilutions or control (1X Assay Buffer with DMSO for no compound control) to the wells of the 384-well plate.
- Add AMPK Enzyme: Add 5 μL of the diluted AMPK enzyme working solution to each well.
- Initiate Kinase Reaction: Add 10 μL of the Substrate/ATP mix to each well to start the reaction.
- Incubation: Mix the plate gently and incubate at room temperature for 60-90 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

- **Stop Reaction (Optional):** The reaction can be stopped by adding a solution containing EDTA (e.g., 10 μ L of 200 mM HEPES pH 7.5, 400 mM EDTA, 0.2% Brij-35).
- **Add Detection Mix:** Add 10 μ L of the Detection Mix to each well.
- **Detection Incubation:** Mix the plate gently and incubate at room temperature for 60 minutes to allow the binding equilibrium to be reached.
- **Read Plate:** Measure the fluorescence polarization on a plate reader equipped with appropriate filters for FAM (Excitation \sim 485 nm, Emission \sim 520 nm).

Controls

- **No Enzyme Control ("High mP"):** Replace the AMPK enzyme solution with 1X Assay Buffer. This control represents the baseline of no phosphorylation and should yield a high polarization signal.
- **No Inhibitor Control ("Low mP"):** Use 1X Assay Buffer with DMSO instead of a test compound. This represents the maximal AMPK activity and should result in a low polarization signal.
- **Positive Control (Inhibitor):** Use a known AMPK inhibitor like Compound C at a concentration that gives maximal inhibition (e.g., 10 μ M).
- **Positive Control (Activator):** For screening activators, a known activator like A-769662 can be used.

Data Presentation and Analysis

Quantitative Data Summary

Parameter	Typical Value	Reference/Note
Kinetic Parameters		
K _m (SAMS peptide)	~110 μM (for GST-SAMS)	
K _m (ATP)	~202 μM (for GST-SAMS)	
Assay Performance		
Z'-factor	> 0.5	A Z'-factor above 0.5 indicates a robust assay.
Assay Window (ΔmP)	> 100 mP	A larger window provides better sensitivity.
Compound Potency		
IC ₅₀ (Compound C)	~100 nM - 10 μM	Potency can vary with assay conditions.
EC ₅₀ (A-769662)	~0.5 - 5 μM	Potency can vary with assay conditions.

Data Analysis

- Calculate Percent Inhibition: The percentage of AMPK inhibition by a test compound can be calculated using the following formula:

$$\% \text{ Inhibition} = 100 * (1 - [(mP_{\text{inhibitor}} - mP_{\text{low_control}}) / (mP_{\text{high_control}} - mP_{\text{low_control}})])$$

Where:

- mP_{inhibitor} is the millipolarization value in the presence of the test compound.
- mP_{low_control} is the millipolarization value of the no inhibitor control (maximal activity).
- mP_{high_control} is the millipolarization value of the no enzyme control (no activity).

- **Determine IC₅₀/EC₅₀ Values:** Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (for inhibitors) or EC₅₀ (for activators) values.
- **Assess Assay Quality (Z'-factor):** The Z'-factor is a statistical measure of the quality of a high-throughput screening assay. It is calculated using the means (μ) and standard deviations (σ) of the positive (p, no enzyme) and negative (n, no inhibitor) controls:

$$Z' = 1 - [(3\sigma_p + 3\sigma_n) / |\mu_p - \mu_n|]$$

Troubleshooting

Issue	Possible Cause(s)	Suggested Solution(s)
Low Assay Window (small ΔmP)	Suboptimal concentrations of tracer or antibody.	Perform a cross-titration of the FAM-phosphoSAMS tracer and the antibody to find optimal concentrations.
Insufficient kinase activity.	Increase AMPK concentration or incubation time. Ensure the enzyme is active.	
High Variability (low Z'-factor)	Pipetting errors.	Use calibrated pipettes and proper technique. Automate liquid handling if possible.
Inconsistent incubation times or temperatures.	Ensure uniform incubation conditions for all wells.	
Plate reader settings are not optimal.	Optimize the G-factor and the number of reads per well on the plate reader.	
False Positives/Negatives	Autofluorescent or light-scattering compounds.	Pre-screen compounds for fluorescence interference. Re-test hits in a secondary, orthogonal assay.
Compound precipitation.	Check the solubility of the compounds in the assay buffer.	

Conclusion

The **FAM-SAMS** fluorescence polarization assay offers a sensitive, non-radioactive, and high-throughput compatible method for measuring in vitro AMPK activity. By following the detailed protocol and optimization guidelines presented in this application note, researchers can effectively screen for and characterize novel modulators of AMPK, facilitating drug discovery efforts targeting this important metabolic regulator.

Disclaimer: This protocol provides a general framework. Optimal conditions for specific enzymes, substrates, and instrumentation should be determined empirically by the end-user.

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References

- 1. Phospho-AMPK alpha-1,2 (Thr183, Thr172) Polyclonal Antibody (44-1150G) [thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
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